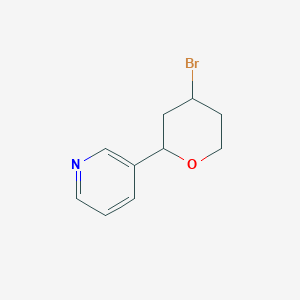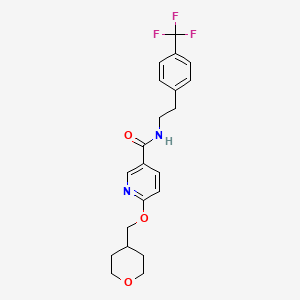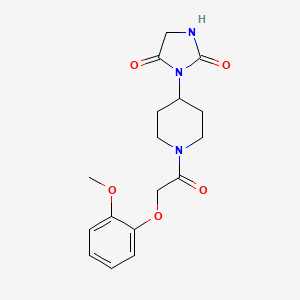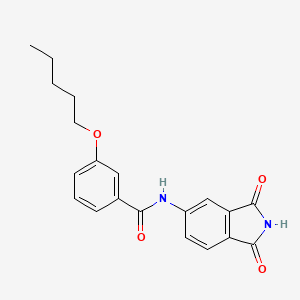![molecular formula C19H13Cl2FN4O2 B2712203 7-(3-chloro-2-methylphenyl)-2-(2-chloro-6-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione CAS No. 2034401-29-9](/img/structure/B2712203.png)
7-(3-chloro-2-methylphenyl)-2-(2-chloro-6-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-chloro-2-methylphenyl)-2-(2-chloro-6-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is a useful research compound. Its molecular formula is C19H13Cl2FN4O2 and its molecular weight is 419.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Anticonvulsant Activity
Research on compounds structurally similar to 7-(3-chloro-2-methylphenyl)-2-(2-chloro-6-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione has shown promising applications in the development of anticonvulsant medications. A study explored the synthesis of various 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, revealing that several derivatives exhibited potent activity against seizures induced by maximal electroshock in rats. This suggests the potential of such compounds, including variations of the structure , for use in treating convulsive disorders (J. Kelley et al., 1995).
Anticancer Potential
The anticancer activities of newly synthesized pyrano[2,3-d][1,2,3]triazine derivatives, using related chemical structures as synthons, have been evaluated. These compounds demonstrated growth inhibitory effects in liver HEPG2 cancer cell lines, indicating the potential utility of similar triazolo[4,3-a]pyrazine derivatives in cancer treatment (N. Ouf et al., 2014).
Chemical Transformations and Bioactive Compound Synthesis
Another area of application involves the chemical transformation studies of related triazine derivatives. Research has focused on synthesizing and transforming these compounds into fused [1,2,4]triazine systems, offering insights into their reactivity and potential for creating bioactive molecules with various therapeutic applications (A. Massry, 2003).
Antibacterial Activity
Derivatives of the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and 1,2,4-triazole-3-thiones bearing a pyrazole moiety, which share a structural motif with the compound , have been synthesized and evaluated for their antibacterial activity. These studies have shown that specific derivatives exhibit good activity against various bacterial strains, suggesting the potential of triazolo[4,3-a]pyrazine derivatives as antibacterial agents (Soukhyarani Gopal Nayak & Boja Poojary, 2020).
Propriétés
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-7-(3-chloro-2-methylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2FN4O2/c1-11-13(20)4-3-7-16(11)24-8-9-25-17(18(24)27)23-26(19(25)28)10-12-14(21)5-2-6-15(12)22/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIFNPZBFMEKHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C=CN3C(=NN(C3=O)CC4=C(C=CC=C4Cl)F)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2712124.png)



![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-4-(thiophen-3-yl)benzamide](/img/structure/B2712130.png)
![2-[4-(1-Naphthylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2712132.png)
![Tert-butyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2712134.png)
![2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2712137.png)

![3-amino-N2-(3-chlorophenyl)-4-(4-methoxyphenyl)-N5,N5,6-trimethylthieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2712140.png)
![8-(4-Ethoxybenzoyl)-6-[(3-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2712142.png)
